molecular formula C14H23NO2 B2432238 Tert-butyl 3-methylidene-9-azabicyclo[3.3.1]nonane-9-carboxylate CAS No. 2375271-27-3

Tert-butyl 3-methylidene-9-azabicyclo[3.3.1]nonane-9-carboxylate

Cat. No.: B2432238
CAS No.: 2375271-27-3
M. Wt: 237.343
InChI Key: YFSIHEHHDRWNBL-UHFFFAOYSA-N
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Description

Tert-butyl 3-methylidene-9-azabicyclo[3.3.1]nonane-9-carboxylate is a complex organic compound with the molecular formula C14H23NO2. It is characterized by a bicyclic structure that includes a nitrogen atom, making it part of the azabicyclo family. This compound is often used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-methylidene-9-azabicyclo[3.3.1]nonane-9-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and maintain consistent quality. The use of advanced analytical techniques ensures that the product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-methylidene-9-azabicyclo[3.3.1]nonane-9-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Tert-butyl 3-methylidene-9-azabicyclo[3.3.1]nonane-9-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-methylidene-9-azabicyclo[3.3.1]nonane-9-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. These interactions can lead to various biological effects, such as modulation of metabolic processes or alteration of cellular functions .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-butyl 3-methylidene-9-azabicyclo[3.3.1]nonane-9-carboxylate include:

Uniqueness

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. Its bicyclic framework and functional groups make it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

tert-butyl 3-methylidene-9-azabicyclo[3.3.1]nonane-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2/c1-10-8-11-6-5-7-12(9-10)15(11)13(16)17-14(2,3)4/h11-12H,1,5-9H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFSIHEHHDRWNBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCCC1CC(=C)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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